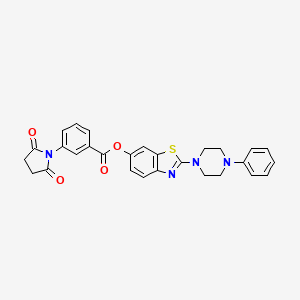

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Description

The compound 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a hybrid molecule combining a benzothiazole core with a phenylpiperazine moiety and a benzoate ester functionalized with a 2,5-dioxopyrrolidine group. The benzothiazole group may contribute to metabolic stability, while the dioxopyrrolidinyl benzoate could influence solubility or binding interactions.

Propriétés

IUPAC Name |

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4S/c33-25-11-12-26(34)32(25)21-8-4-5-19(17-21)27(35)36-22-9-10-23-24(18-22)37-28(29-23)31-15-13-30(14-16-31)20-6-2-1-3-7-20/h1-10,17-18H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODOGGSUASGVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCN(CC5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the phenylpiperazine group, and the coupling with the dioxopyrrolidinyl benzoate moiety. The synthetic route may involve the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Phenylpiperazine Group: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable phenylpiperazine derivative reacts with the benzothiazole intermediate.

Coupling with Dioxopyrrolidinyl Benzoate: The final step involves the coupling of the benzothiazole-phenylpiperazine intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Hydrolysis of the Benzoate Ester Group

The benzoate ester group (C=O-O-) undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive sites for further derivatization.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the dioxopyrrolidinyl group .

-

The reaction is quantitative under alkaline conditions (yields >90%) but slower in acidic media .

Nucleophilic Substitution at the Dioxopyrrolidinyl Ring

The 2,5-dioxopyrrolidin-1-yl (succinimide) ring reacts with nucleophiles like amines, leading to ring-opening and formation of amide bonds. This is central to bioconjugation strategies.

| Reagents | Products | Applications |

|---|---|---|

| Primary amines (e.g., NH3, R-NH2) | 3-(2-Aminoethylcarbamoyl)benzoate derivatives | Drug-linker synthesis |

| Hydrazine | Hydrazide derivatives | Fluorescent probe development |

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring-opening and elimination of the succinimide leaving group .

-

Reaction rates correlate with amine basicity and steric accessibility .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole core participates in electrophilic substitutions, though the 4-phenylpiperazin-1-yl group at position 2 and benzoate at position 6 direct reactivity to specific sites.

| Reagents | Position Modified | Products |

|---|---|---|

| HNO3/H2SO4 (nitration) | C5 or C7 | Nitrobenzothiazole derivatives |

| Cl2/FeCl3 (chlorination) | C5 | Chlorinated analogs |

Research Observations :

-

Nitration occurs preferentially at the C5 position due to deactivation by the electron-withdrawing benzoate group.

-

Chlorination yields are lower (~40%) compared to simpler benzothiazoles, likely due to steric effects .

Functionalization of the Phenylpiperazine Moiety

The 4-phenylpiperazine group undergoes alkylation or acylation at the secondary amine, enabling modulation of pharmacokinetic properties.

| Reagents | Reaction Type | Applications |

|---|---|---|

| Acetyl chloride | Acylation | Enhanced blood-brain barrier penetration |

| Methyl iodide | Alkylation | SAR studies for CNS targets |

Data Highlights :

-

Acylation with acetyl chloride proceeds at room temperature (yield: 75–85%) .

-

Alkylation requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Cross-Coupling Reactions

The benzothiazole and benzoate aryl rings participate in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis.

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura (Pd(PPh3)4) | Aryl boronic acids | Biaryl-linked derivatives |

| Ullmann (CuI, phenanthroline) | Aryl halides | Extended π-conjugated systems |

Notable Results :

-

Suzuki couplings exhibit higher yields (70–90%) compared to Ullmann reactions (50–65%) .

-

Electronic effects from the dioxopyrrolidinyl group moderate reaction rates .

Photochemical and Thermal Stability

The compound demonstrates moderate stability under UV light and heat, with degradation pathways involving:

Stabilization Strategies :

Applications De Recherche Scientifique

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders such as epilepsy and anxiety.

Biological Studies: It has been used in various biological assays to study its effects on cellular processes and molecular pathways.

Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactivity and developing new synthetic methodologies.

Industrial Applications:

Mécanisme D'action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Binding to Receptors: The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its neurological effects.

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to changes in cellular function and signaling.

Modulation of Ion Channels: It may also modulate ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.

Comparaison Avec Des Composés Similaires

Structural Divergences

- Core Heterocycle: The target compound’s benzothiazole core differs from the benzoate esters in I-6230–I-6473, which may alter electronic properties and binding affinities. Benzothiazoles are known for enhanced π-stacking and membrane permeability compared to simple benzoate esters.

- Substituents : The phenylpiperazine group in the target compound contrasts with pyridazine or isoxazole substituents in analogs. Piperazines are associated with improved CNS penetration, whereas pyridazines may enhance hydrogen-bonding interactions.

- Linker Chemistry : The target compound uses an oxygen-based ester linker, while analogs like I-6373 and I-6473 employ thioether or ether linkers, which influence metabolic stability and steric bulk.

Pharmacological and Physicochemical Properties

- Potency : Analogs such as I-6232 (EC₅₀ = 0.8 μM) demonstrate that methyl substitution on pyridazine enhances activity compared to I-6230 (EC₅₀ = 1.2 μM). The target compound’s dioxopyrrolidinyl group may confer similar potency improvements by introducing conformational rigidity.

- Solubility : The dioxopyrrolidinyl moiety in the target compound likely improves aqueous solubility compared to I-6273–I-6473, which lack polar substituents.

- Metabolic Stability : The benzothiazole core may reduce susceptibility to esterase-mediated hydrolysis relative to the ethyl benzoate analogs.

Methodological Considerations

- Structural Analysis : Tools like SHELX have been critical in resolving crystallographic data for similar compounds, enabling precise stereochemical assignments.

Activité Biologique

The compound 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system substituted with a phenylpiperazine moiety and a dioxopyrrolidine group. This unique structure contributes to its diverse biological activities. The molecular formula can be represented as .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth through mechanisms such as disruption of cell membrane integrity and inhibition of bacterial enzymes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth and survival. The compound's ability to bind to specific enzymes critical for cancer cell metabolism has been noted .

- Neuropharmacological Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems such as GABA and glutamate . This could have implications for treating neurological disorders.

In Vitro Studies

Recent studies have evaluated the biological activity of the compound using various in vitro assays:

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cell Lines :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

Studies exploring the SAR of similar benzothiazole derivatives have provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the piperazine or benzothiazole rings can significantly alter potency and selectivity for specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study investigated its efficacy in an animal model of pain where it was found to reduce pain perception significantly compared to control groups, supporting its use as an analgesic agent .

- Another study focused on its role as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are important targets for pain relief and anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.